molecular formula C14H7BrCl2N2OS2 B2399293 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide CAS No. 391229-64-4

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide

Cat. No. B2399293
CAS RN: 391229-64-4
M. Wt: 434.15
InChI Key: YWWMHEMLGRTYSY-UHFFFAOYSA-N
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Description

“N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide” is a complex organic compound that contains several functional groups, including a bromothiophene, a thiazole, and a dichlorobenzamide . These functional groups suggest that this compound may have interesting chemical properties and potential applications in various fields.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized via reactions like the Suzuki cross-coupling reaction . This reaction is commonly used to couple arylboronic acids with various aryl halides, which could be applicable in the synthesis of this compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Similar compounds have been synthesized via Suzuki cross-coupling reactions .

Scientific Research Applications

Suzuki Cross-Coupling Reaction

This compound can be used in the Suzuki cross-coupling reaction to synthesize a variety of imine derivatives. These derivatives have been synthesized with various arylboronic acids in moderate to good yields (58–72%). A wide range of electron donating and withdrawing functional groups were well tolerated in reaction conditions .

Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines

The compound can be used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment. The obtained tricyclic derivatives are valuable intermediates for biologically active compounds and fluorophores .

Polyfluorenes and Copolymers of Fluorenes

The compound, due to its good solubility, electronic and optical properties, may be a candidate for polyfluorenes and copolymers of fluorenes .

Schiff Bases Based Compounds

The compound can be used in the synthesis of Schiff bases based compounds, which have been employed as fungicide, pesticides, insecticide and bactericides. They play a wide role in different fields of chemistry as bio-inorganic, catalysis, encapsulation, transport-separation and in magneto-chemistry .

Absorption and Fluorescence Properties

The compound can be used in the study of absorption and fluorescence properties. The film was slightly red-shifted by 9 nm and 6 nm compared with the dye in acetonitrile solvent, could be described by the intermolecular electronic interactions in the solid state, and the lower energy excited state stability .

Density Functional Theory (DFT) Studies

The compound can be used in DFT studies to explore the structural properties, reactivity descriptors and molecular electrostatic potential analyses .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

properties

IUPAC Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrCl2N2OS2/c15-12-2-1-11(22-12)10-6-21-14(18-10)19-13(20)7-3-8(16)5-9(17)4-7/h1-6H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWMHEMLGRTYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrCl2N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide

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